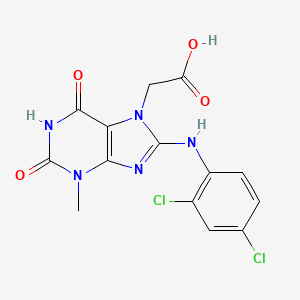
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(thiophen-3-yl)acetamide is a chemical compound with the molecular formula C18H20ClNO2S. It is commonly referred to as CTAP and is a potent antagonist of the kappa opioid receptor. CTAP is widely used in scientific research to investigate the role of the kappa opioid receptor in various physiological and pathological processes.
Scientific Research Applications
Chloroacetamide Herbicides in Agriculture
Chloroacetamide herbicides, which share a structural motif with the specified acetamide, are used to control annual grasses and broad-leaved weeds in various crops. Their selectivity and effectiveness have been documented in studies, including their inhibition of fatty acid synthesis in certain algae, which hints at their mode of action and potential environmental impact (Weisshaar & Böger, 1989).
Pharmaceutical Applications
In pharmaceutical research, acetamide derivatives are explored for their therapeutic potentials, such as in the synthesis of novel compounds with antimicrobial properties. For instance, some acetamide derivatives exhibit promising antibacterial and antifungal activities, which could lead to the development of new antimicrobial agents (Debnath & Ganguly, 2015).
Materials Science and Polymer Research
In materials science, acetamide derivatives are utilized in the synthesis of polymers and nanocomposites with enhanced properties. A study on thioxanthone attached to polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator demonstrates the application in preparing hybrid networks with improved thermal stability and robustness, showing the potential of acetamide derivatives in developing advanced materials (Batibay et al., 2020).
Environmental and Toxicological Studies
The environmental behavior and toxicological effects of chloroacetamide herbicides, related to the compound of interest, have been extensively studied. Comparative metabolism studies in human and rat liver microsomes provide insights into the metabolic pathways and potential risks associated with exposure, highlighting the importance of understanding the environmental and health impacts of these chemicals (Coleman et al., 2000).
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-16(20-2,13-4-3-5-14(17)9-13)11-18-15(19)8-12-6-7-21-10-12/h3-7,9-10H,8,11H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJICVDBAMVIAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CSC=C1)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(thiophen-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyanocyclopentyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2381372.png)
![2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine](/img/structure/B2381377.png)
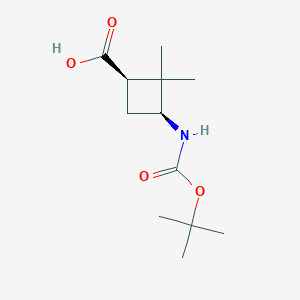
![2-((5-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2381380.png)

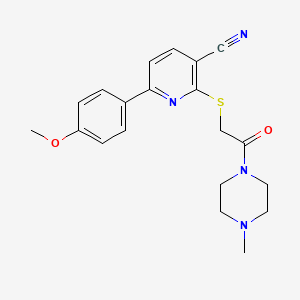
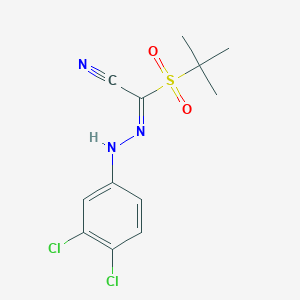
![N-(3-chlorophenyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2381387.png)
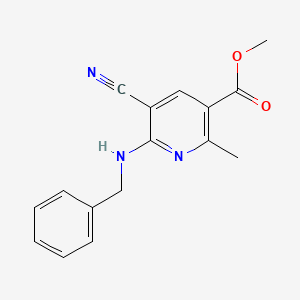


![tert-Butyl 2-(6-bromo-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoate](/img/structure/B2381394.png)
